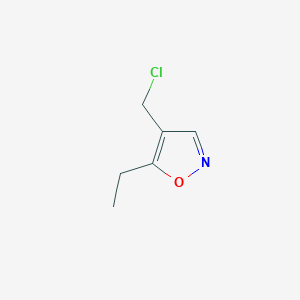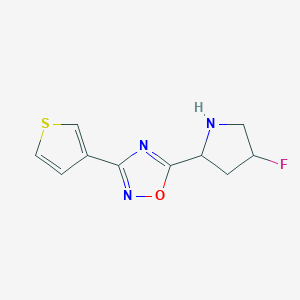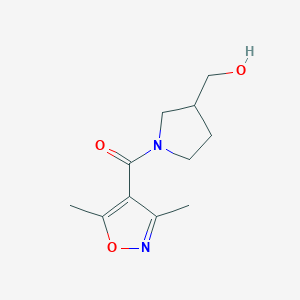
1-(Azepan-1-yl)-2-(3-(hydroxymethyl)pyrrolidin-1-yl)ethan-1-one
Overview
Description
1-(Azepan-1-yl)-2-(3-(hydroxymethyl)pyrrolidin-1-yl)ethan-1-one, commonly referred to as AZ-1, is an organic compound with a unique structure and a wide range of applications in scientific research. AZ-1 is a cyclic ether, consisting of a five-membered ring with two oxygen atoms and a nitrogen atom, and a hydroxymethyl group. This compound has been studied extensively for its potential uses in drug delivery, biochemistry, and pharmacology.
Scientific Research Applications
Synthetic Chemistry Intermediates
Azepane derivatives are widely used as key intermediates in synthetic chemistry. They serve as building blocks for creating complex molecules due to their versatile structure which can be easily modified .
Biological Applications
In biology, azepane derivatives find applications as novel inhibitors, antidiabetics, anticancer agents, and DNA binding reagents. Their unique structure allows them to interact with biological molecules in specific ways, making them valuable for drug development .
Opioid Analgesics
Some azepane derivatives, such as Proheptazine, are used as opioid analgesics. They produce effects similar to other opioids, including analgesia, sedation, and nausea .
Cardiovascular Medicines
Azepane scaffolds are present in various medicines used for treating cardiovascular diseases. Examples include evacetrapib, benazepril, and tolvaptan .
Fungal Metabolite Inhibition
The azepane core is a critical component of the fungal metabolite protein kinase inhibitor Balanol, showcasing the compound’s role in antifungal applications .
Bioactive Synthetic Compounds
Azepane-based compounds are also significant in the synthesis of bioactive synthetic compounds that exhibit a range of biological properties .
properties
IUPAC Name |
1-(azepan-1-yl)-2-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c16-11-12-5-8-14(9-12)10-13(17)15-6-3-1-2-4-7-15/h12,16H,1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXUDXTHTEYPFDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2CCC(C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azepan-1-yl)-2-(3-(hydroxymethyl)pyrrolidin-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(azetidin-3-yl)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B1488722.png)


![2-(6-chloro-4-ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1488726.png)
![6-(2-aminoethyl)-1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1488728.png)
![thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1488730.png)
![2-(2-aminoethyl)thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B1488731.png)

![4-(2-aminoethyl)-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one](/img/structure/B1488734.png)


![1-cyclopropyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one](/img/structure/B1488740.png)
![(2E)-1-[3-(hydroxymethyl)pyrrolidin-1-yl]-3-(pyridin-3-yl)prop-2-en-1-one](/img/structure/B1488744.png)
